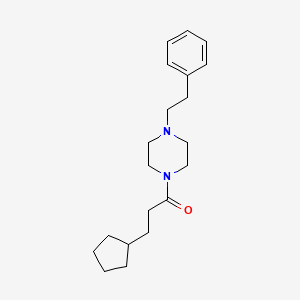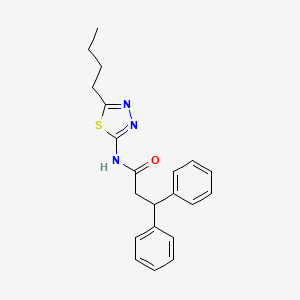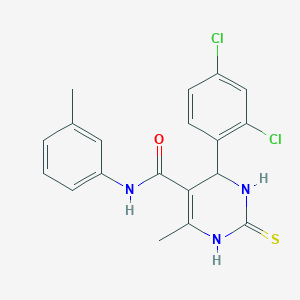
1-(3-cyclopentylpropanoyl)-4-(2-phenylethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-cyclopentylpropanoyl)-4-(2-phenylethyl)piperazine, commonly known as CPP, is a synthetic compound that belongs to the class of piperazine derivatives. CPP has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
CPP acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine-binding site. This prevents the binding of the endogenous ligand glycine, which is required for the activation of the receptor. By blocking the NMDA receptor, CPP can modulate the activity of glutamatergic neurons, which are involved in synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
CPP has been shown to have a number of biochemical and physiological effects in the brain. By blocking the NMDA receptor, CPP can reduce the influx of calcium ions into the neurons, which can lead to a decrease in the release of neurotransmitters such as glutamate and dopamine. This can result in a decrease in synaptic plasticity and learning and memory processes. Additionally, CPP has been shown to have analgesic and anti-inflammatory effects, which may be related to its ability to block the NMDA receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CPP in lab experiments is its high potency and specificity for the NMDA receptor. This allows for precise manipulation of the receptor's activity, which can be useful in investigating its role in various neurological and psychiatric disorders. However, one limitation of CPP is its relatively short half-life, which may require frequent administration in experiments.
Orientations Futures
There are several potential future directions for research on CPP. One area of interest is the development of more potent and selective NMDA receptor antagonists that can be used in clinical settings. Additionally, there is a need for further investigation into the role of the NMDA receptor in various neurological and psychiatric disorders, and the potential therapeutic applications of NMDA receptor modulation. Finally, there is a need for more research on the long-term effects of CPP and other NMDA receptor antagonists on brain function and behavior.
Méthodes De Synthèse
CPP can be synthesized using a multistep process that involves the reaction of 3-cyclopentylpropanoyl chloride with 2-phenylethylamine, followed by the cyclization of the resulting intermediate. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
CPP has been widely used in scientific research as a tool to study the function of certain neurotransmitter receptors in the brain. Specifically, CPP is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes. By blocking the NMDA receptor, CPP can be used to investigate the role of this receptor in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression.
Propriétés
IUPAC Name |
3-cyclopentyl-1-[4-(2-phenylethyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O/c23-20(11-10-18-8-4-5-9-18)22-16-14-21(15-17-22)13-12-19-6-2-1-3-7-19/h1-3,6-7,18H,4-5,8-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZITYCSKNUDXSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-phenylbutanamide](/img/structure/B4940903.png)

![N-[2-hydroxy-3-(1-piperidinyl)propyl]-2-nitro-N-phenylbenzenesulfonamide](/img/structure/B4940910.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(5-methyl-2-pyrazinyl)carbonyl]-4-piperidinecarboxamide](/img/structure/B4940928.png)
![1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B4940929.png)
![1-(3-chlorophenyl)-5-{[(2-chlorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4940932.png)

![2-(4-chlorophenyl)-4-{[(2-methoxy-4-nitrophenyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4940951.png)
![3-allyl-5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4940957.png)


![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4940978.png)
![5-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B4940987.png)
![2,6-dimethoxy-4-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenol](/img/structure/B4940992.png)